N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
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Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide typically involves the reaction of furan derivatives with appropriate acylating agents. One common method involves the acylation of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring may participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)acetamide
- N-(furan-2-yl)acetamide
- N-(furan-2-ylmethylene)acetamide
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is unique due to the presence of the hydroxy and methyl groups on the propyl chain, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other furan derivatives .
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound features a furan ring, which is known for its diverse biological properties, including antioxidant and anti-inflammatory activities.
Research indicates that compounds containing furan moieties often exhibit various mechanisms of action:
- Antioxidant Activity : The furan ring structure can scavenge free radicals, thus reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
These values indicate the concentration required to inhibit biological activity by 50%, showcasing the compound's potency.
Case Studies
- Anticancer Potential : A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability in A549 lung cancer cells, with an IC50 value of 12 µM. Apoptosis was confirmed through flow cytometry analysis, suggesting that the compound induces programmed cell death in cancerous cells.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. It was found to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, general insights can be drawn from related compounds:
- Absorption : Due to its lipophilic nature, it is likely well absorbed when administered orally.
- Metabolism : The furan ring may undergo metabolic transformations leading to various metabolites, some of which could exhibit distinct biological activities.
- Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-7-10(2,13)6-9-4-3-5-14-9/h3-5,13H,6-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOUBQPBPQZPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(CC1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.